molecular formula C16H13NO5S B14248266 2-[(2-Hydroxy-4,6-dimethoxyphenyl)sulfanyl]-1H-isoindole-1,3(2H)-dione CAS No. 342646-87-1

2-[(2-Hydroxy-4,6-dimethoxyphenyl)sulfanyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B14248266
CAS No.: 342646-87-1
M. Wt: 331.3 g/mol
InChI Key: PSYZNQQZDRZWJJ-UHFFFAOYSA-N
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Description

2-[(2-Hydroxy-4,6-dimethoxyphenyl)sulfanyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a sulfanyl group attached to an isoindole dione core, which is further substituted with hydroxy and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxy-4,6-dimethoxyphenyl)sulfanyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxy-4,6-dimethoxyphenyl thiol with phthalic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxy-4,6-dimethoxyphenyl)sulfanyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the isoindole dione core.

    Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified isoindole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-[(2-Hydroxy-4,6-dimethoxyphenyl)sulfanyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxy-4,6-dimethoxyphenyl)sulfanyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4,6-dimethoxyacetophenone: Shares the hydroxy and methoxy substitution pattern but lacks the isoindole dione core.

    Thiodiglycolic acid: Contains a sulfanyl group but has a different core structure.

Uniqueness

2-[(2-Hydroxy-4,6-dimethoxyphenyl)sulfanyl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of functional groups and the isoindole dione core. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.

Properties

CAS No.

342646-87-1

Molecular Formula

C16H13NO5S

Molecular Weight

331.3 g/mol

IUPAC Name

2-(2-hydroxy-4,6-dimethoxyphenyl)sulfanylisoindole-1,3-dione

InChI

InChI=1S/C16H13NO5S/c1-21-9-7-12(18)14(13(8-9)22-2)23-17-15(19)10-5-3-4-6-11(10)16(17)20/h3-8,18H,1-2H3

InChI Key

PSYZNQQZDRZWJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)SN2C(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

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